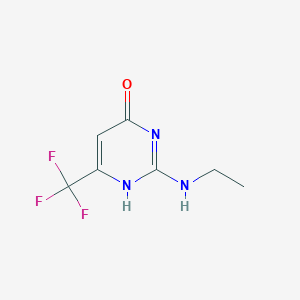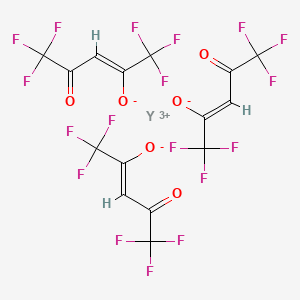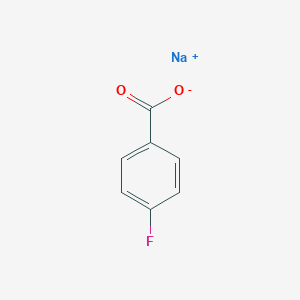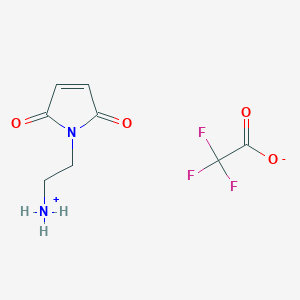
N-(2-Aminoethyl)maleimide, trifluoroacetate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)maleimide, trifluoroacetate salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is known for its role in biochemical applications, particularly in protein crosslinking and modification.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)maleimide, trifluoroacetate salt typically involves the reaction of 2,5-dioxopyrrolidin-1-yl compounds with ethylazanium and trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
N-(2-Aminoethyl)maleimide, trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
科学研究应用
N-(2-Aminoethyl)maleimide, trifluoroacetate salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a crosslinker in polymer chemistry.
Biology: Employed in protein modification and labeling, facilitating the study of protein interactions and functions.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism by which N-(2-Aminoethyl)maleimide, trifluoroacetate salt exerts its effects involves its ability to form stable covalent bonds with target molecules. This property makes it effective in crosslinking proteins and other biomolecules, thereby altering their structure and function. The molecular targets and pathways involved include lysine residues in proteins, which are commonly modified by this compound .
相似化合物的比较
Similar Compounds
2-Maleimidoethylamine trifluoroacetate: Similar in structure and used in protein modification.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in monoclonal antibody production.
Uniqueness
N-(2-Aminoethyl)maleimide, trifluoroacetate salt is unique due to its specific trifluoroacetate component, which enhances its stability and reactivity in various chemical and biological applications. This makes it particularly valuable in fields requiring precise and stable modifications .
属性
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)ethylazanium;2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.C2HF3O2/c7-3-4-8-5(9)1-2-6(8)10;3-2(4,5)1(6)7/h1-2H,3-4,7H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHKVOGCDPODMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC[NH3+].C(=O)(C(F)(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

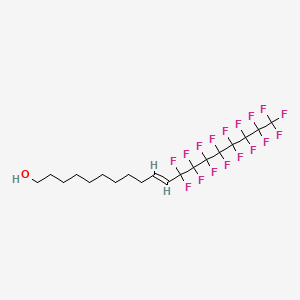
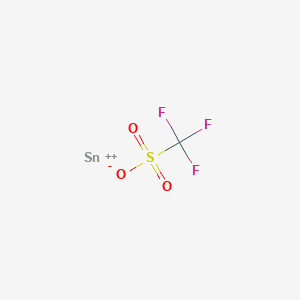

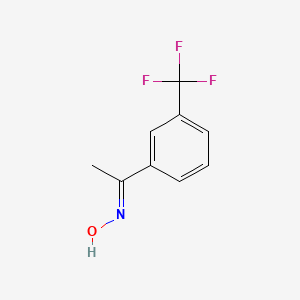

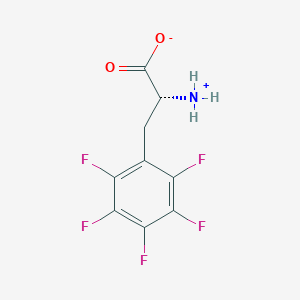

![3-Ethoxy-3-oxo-1-[4-(trifluoromethoxy)anilino]-1-propen-1-aminium chloride](/img/structure/B7768759.png)
![3-Ethoxy-3-oxo-1-[3-(trifluoromethyl)anilino]-1-propen-1-aminium chloride](/img/structure/B7768764.png)
